molecular formula C8H13NO3S B13501313 (4S)-4-(Acetylthio)-L-proline methyl ester CAS No. 220060-18-4

(4S)-4-(Acetylthio)-L-proline methyl ester

Cat. No.: B13501313
CAS No.: 220060-18-4
M. Wt: 203.26 g/mol
InChI Key: BZLJFUYETXQQNW-BQBZGAKWSA-N
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Description

(4S)-4-(Acetylthio)-L-proline methyl ester is a chemical compound that belongs to the class of esters It is derived from L-proline, an amino acid, and features an acetylthio group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-(Acetylthio)-L-proline methyl ester typically involves the esterification of L-proline with an acetylthio group. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and is suitable for substrates that are sensitive to acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes. These processes often use similar catalysts and conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-(Acetylthio)-L-proline methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Aminolysis: Ammonia or primary/secondary amines.

    Transesterification: Alcohols and catalysts such as sulfuric acid or sodium methoxide.

Major Products

    Hydrolysis: L-proline and acetic acid.

    Aminolysis: L-proline amides.

    Transesterification: New esters with different alcohol groups.

Scientific Research Applications

(4S)-4-(Acetylthio)-L-proline methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4S)-4-(Acetylthio)-L-proline methyl ester involves its interaction with biological molecules. The acetylthio group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . This interaction can affect various molecular pathways, making the compound useful in studying enzyme functions and developing inhibitors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4S)-4-(Acetylthio)-L-proline methyl ester is unique due to its combination of an acetylthio group and a proline backbone. This structure provides specific reactivity and biological activity that is not found in other similar compounds. Its ability to form covalent bonds with proteins and enzymes makes it valuable in medicinal chemistry and biological research.

Properties

CAS No.

220060-18-4

Molecular Formula

C8H13NO3S

Molecular Weight

203.26 g/mol

IUPAC Name

methyl (2S,4S)-4-acetylsulfanylpyrrolidine-2-carboxylate

InChI

InChI=1S/C8H13NO3S/c1-5(10)13-6-3-7(9-4-6)8(11)12-2/h6-7,9H,3-4H2,1-2H3/t6-,7-/m0/s1

InChI Key

BZLJFUYETXQQNW-BQBZGAKWSA-N

Isomeric SMILES

CC(=O)S[C@H]1C[C@H](NC1)C(=O)OC

Canonical SMILES

CC(=O)SC1CC(NC1)C(=O)OC

Origin of Product

United States

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